ドクセートナトリウム関連化合物B

概要

説明

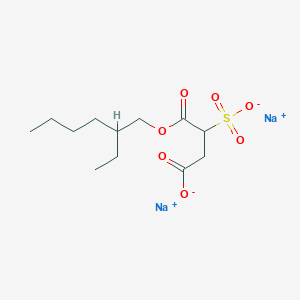

Disodium Mono(2-ethylhexyl) Sulfosuccinate, also known as Disodium mono (2-ethylhexyl) sulfosuccinate, is a chemical compound with the empirical formula C12H20Na2O7S and a molecular weight of 354.33 g/mol . It is a reference standard used in various quality tests and assays as specified in the United States Pharmacopeia (USP) compendia .

科学的研究の応用

Disodium Mono(2-ethylhexyl) Sulfosuccinate has several scientific research applications:

作用機序

Target of Action

Docusate Sodium Related Compound B, also known as Docusate, primarily targets the stool in the gut . Its role is to alleviate constipation associated with dry, hard stools, or opioid-induced constipation .

Mode of Action

Docusate Sodium Related Compound B is an anionic surfactant . It works by reducing the surface tension of the stool, allowing more intestinal water and fat to combine with the stool . This interaction results in the stool becoming softer and easier to pass .

Biochemical Pathways

The primary biochemical pathway affected by Docusate Sodium Related Compound B involves the absorption and secretion of water, sodium, chloride, and potassium in the gut . By reducing the surface tension of the stool, it facilitates the passage of water and lipids into the stool mass . This leads to an increase in the secretion of water, sodium, chloride, and potassium, as well as a decrease in the absorption of glucose and bicarbonate .

Pharmacokinetics

The pharmacokinetics of Docusate Sodium Related Compound B primarily involve its action in the gut. It increases the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . The compound can be administered orally or rectally .

Result of Action

The molecular and cellular effects of Docusate Sodium Related Compound B’s action primarily involve changes in the physical properties of the stool. By increasing the absorption of water and fats into the stool, it softens the stool and makes it easier to pass . This can alleviate the discomfort and strain associated with constipation .

Action Environment

The action of Docusate Sodium Related Compound B can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the hydration status of the individual, as adequate fluid intake can assist in softening the stool and promoting bowel movements . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

生化学分析

Biochemical Properties

It is known that Docusate Sodium, a related compound, acts as a surfactant laxative, theoretically creating a lower surface tension between an oil and water interface of the stool, allowing for easier passage

Cellular Effects

Studies on Docusate Sodium have shown that it can increase the secretion of water, sodium, chloride, and potassium, as well as decrease the absorption of glucose and bicarbonate in the jejunum . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Docusate Sodium is known to exert its effects at the molecular level by promoting the incorporation of water and fats into stool through a reduction in surface tension This results in a softer fecal mass

Dosage Effects in Animal Models

It has been reported that Docusate Sodium, when administered at 3–5 times the recommended dosage, can produce severe diarrhea, rapid dehydration, and death in horses

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Disodium Mono(2-ethylhexyl) Sulfosuccinate involves the esterification of sulfosuccinic acid with 2-ethylhexanol. The reaction typically occurs in the presence of a catalyst such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of Disodium Mono(2-ethylhexyl) Sulfosuccinate follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound .

化学反応の分析

Types of Reactions

Disodium Mono(2-ethylhexyl) Sulfosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters, depending on the reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

Docusate Sodium: Commonly used as a stool softener and has similar surfactant properties.

Docusate Calcium: Another variant used in medical applications with similar effects.

Dioctyl Sulfosuccinate: A related compound with widespread use as an emulsifier and dispersant.

Uniqueness

Disodium Mono(2-ethylhexyl) Sulfosuccinate is unique due to its specific ester configuration and its use as a reference standard in quality control assays. Its distinct molecular structure provides unique surfactant properties that are valuable in both pharmaceutical and industrial applications .

生物活性

Disodium Mono(2-ethylhexyl) Sulfosuccinate, commonly referred to as AOT (sodium bis(2-ethylhexyl) sulfosuccinate), is an anionic surfactant widely used in various industrial and pharmaceutical applications. This article explores its biological activity, including its mechanisms of action, safety assessments, and relevant case studies.

- Chemical Formula : CHNaOS

- Molecular Weight : 426.56 g/mol

- Structure : AOT consists of a sulfosuccinate group with two ethylhexyl chains, which contribute to its surfactant properties.

Mechanisms of Biological Activity

AOT exhibits several biological activities primarily attributed to its surfactant properties:

- Cell Membrane Interaction : AOT can disrupt lipid bilayers, facilitating the transport of ions and small molecules across cell membranes. This disruption is critical in drug delivery systems where enhanced permeability is desired.

- Micelle Formation : In aqueous solutions, AOT forms micelles that can encapsulate hydrophobic compounds, enhancing their solubility and bioavailability. This property is particularly useful in pharmaceutical formulations.

- Stabilization of Proteins : AOT has been shown to stabilize proteins in solution, which is beneficial for biopharmaceutical applications.

Toxicity Studies

A comprehensive review by the Cosmetic Ingredient Review (CIR) panel assessed the safety of AOT in cosmetic formulations. The findings indicated:

- Irritation Potential : Studies showed that while AOT can cause transient corneal opacity and erythema upon contact with skin or eyes, it is generally considered to have low hazard potential when used within recommended concentrations (maximum 0.42% in cosmetics) .

- Skin Sensitization : In animal studies, slight skin reactions were observed, but overall, the ingredient was deemed safe for use in cosmetics when formulated to be non-irritating .

1. Drug Delivery Systems

In a study examining the use of AOT in drug delivery systems, researchers found that the compound significantly enhanced the permeability of certain drugs across biological membranes. This was attributed to its ability to form stable micelles that encapsulated the drugs effectively, improving their absorption rates .

2. Analytical Applications

AOT has been employed in thin-layer chromatography (TLC) for the separation of amino acids and other compounds. The unique properties of AOT as a surfactant allow for improved separation efficiency when combined with organic solvents like DMSO and butanol .

Comparative Analysis of Biological Activity

| Property | Disodium Mono(2-ethylhexyl) Sulfosuccinate (AOT) | Other Surfactants |

|---|---|---|

| Cell Membrane Disruption | High | Variable |

| Micelle Formation | Excellent | Moderate to Excellent |

| Protein Stabilization | Effective | Depends on surfactant type |

| Irritation Potential | Low (at recommended concentrations) | Varies widely |

特性

IUPAC Name |

disodium;4-(2-ethylhexoxy)-4-oxo-3-sulfonatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O7S.2Na/c1-3-5-6-9(4-2)8-19-12(15)10(7-11(13)14)20(16,17)18;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHSMGYKTFKJAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。